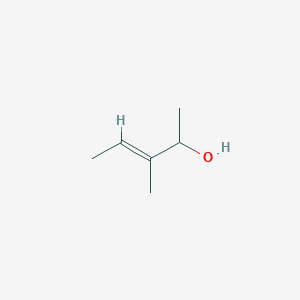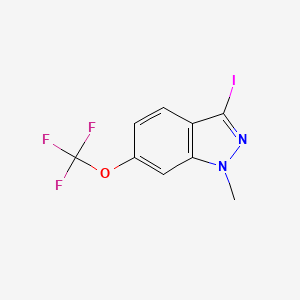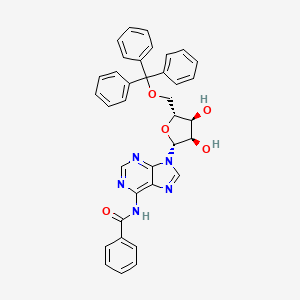
(Z)-1-(Pyrimidin-2-yl)ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(Pyrimidin-2-yl)ethanoneoxime is an organic compound characterized by the presence of a pyrimidine ring attached to an ethanoneoxime group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(Pyrimidin-2-yl)ethanoneoxime typically involves the reaction of pyrimidine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:
- Dissolve pyrimidine-2-carbaldehyde in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride and a base such as sodium acetate.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: While specific industrial production methods for (Z)-1-(Pyrimidin-2-yl)ethanoneoxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (Z)-1-(Pyrimidin-2-yl)ethanoneoxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted pyrimidine derivatives.
Scientific Research Applications
(Z)-1-(Pyrimidin-2-yl)ethanoneoxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-1-(Pyrimidin-2-yl)ethanoneoxime depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Pyrimidine-2-carbaldehyde: A precursor in the synthesis of (Z)-1-(Pyrimidin-2-yl)ethanoneoxime.
Pyrimidine-2-ylamine: Another derivative of pyrimidine with different functional groups.
Pyrimidine-2-ylmethanol: A compound with a hydroxyl group instead of an oxime group.
Uniqueness: (Z)-1-(Pyrimidin-2-yl)ethanoneoxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
(NZ)-N-(1-pyrimidin-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5(9-10)6-7-3-2-4-8-6/h2-4,10H,1H3/b9-5- |
InChI Key |
XJYKGFXWZAXNBO-UITAMQMPSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=NC=CC=N1 |
Canonical SMILES |
CC(=NO)C1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


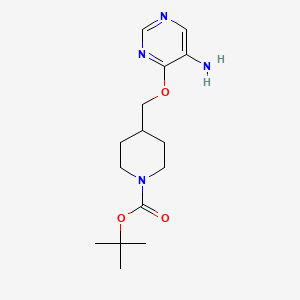
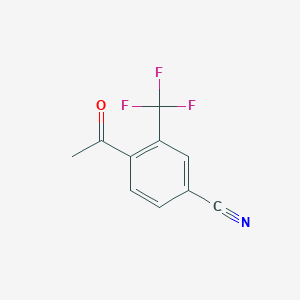
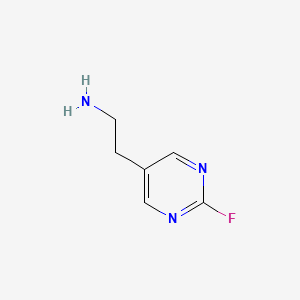

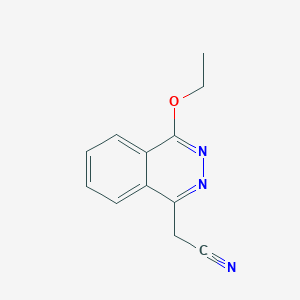
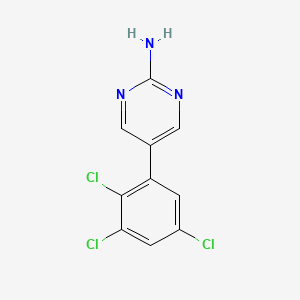
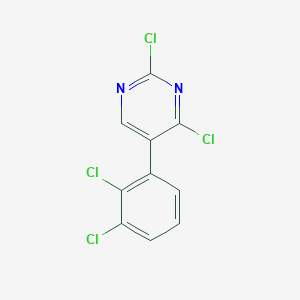
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
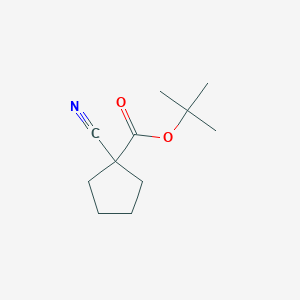
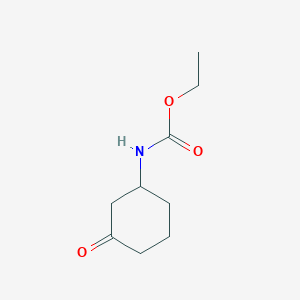
![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)
